Cas no 2300098-48-8 (4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide)

4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- EN300-7536759
- 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide
- 2300098-48-8
- 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide
-
- インチ: 1S/C9H17N3O3S/c10-9(13)11-5-2-8(3-6-11)12-4-1-7-16(12,14)15/h8H,1-7H2,(H2,10,13)
- InChIKey: OXDHPQZHOIDMKM-UHFFFAOYSA-N
- SMILES: S1(CCCN1C1CCN(C(N)=O)CC1)(=O)=O
計算された属性
- 精确分子量: 247.09906259g/mol
- 同位素质量: 247.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 92.1Ų
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7536759-1.0g |
4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide |
2300098-48-8 | 95% | 1.0g |
$1357.0 | 2024-05-23 | |
Enamine | EN300-7536759-2.5g |
4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide |
2300098-48-8 | 95% | 2.5g |
$2660.0 | 2024-05-23 | |
Enamine | EN300-7536759-0.05g |
4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide |
2300098-48-8 | 95% | 0.05g |
$315.0 | 2024-05-23 | |
Enamine | EN300-7536759-0.1g |
4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide |
2300098-48-8 | 95% | 0.1g |
$470.0 | 2024-05-23 | |
Enamine | EN300-7536759-10.0g |
4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide |
2300098-48-8 | 95% | 10.0g |
$5837.0 | 2024-05-23 | |
Enamine | EN300-7536759-0.25g |
4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide |
2300098-48-8 | 95% | 0.25g |
$672.0 | 2024-05-23 | |
Enamine | EN300-7536759-0.5g |
4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide |
2300098-48-8 | 95% | 0.5g |
$1058.0 | 2024-05-23 | |
Enamine | EN300-7536759-5.0g |
4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide |
2300098-48-8 | 95% | 5.0g |
$3935.0 | 2024-05-23 |
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamide 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)piperidine-1-carboxamideに関する追加情報
Introduction to 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide (CAS No. 2300098-48-8)
4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide (CAS No. 2300098-48-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazolidine and piperidine moieties, exhibits promising pharmacological properties, making it a subject of extensive study for potential therapeutic applications.
The molecular structure of 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide is composed of a piperidine ring linked to a thiazolidine ring, which is further oxidized to form a dioxothiazolidine moiety. The presence of these functional groups imparts the compound with distinct chemical and biological properties. The thiazolidine ring is known for its ability to modulate various biological processes, including glucose metabolism and insulin sensitivity, while the piperidine ring contributes to the compound's overall stability and solubility.
Recent studies have highlighted the potential of 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide in the treatment of metabolic disorders. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduces blood glucose levels in diabetic animal models by enhancing insulin sensitivity and improving glucose uptake in peripheral tissues. These findings suggest that 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide could be a valuable candidate for the development of new antidiabetic drugs.
In addition to its antidiabetic properties, 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide has shown potential in other therapeutic areas. Research conducted at the University of California, San Francisco, revealed that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide has also been extensively studied. Preclinical data indicate that the compound has favorable oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties suggest that 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide could be administered orally with minimal dosing frequency, enhancing patient compliance.
Toxicity studies have shown that 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide is well-tolerated at therapeutic doses. In vitro and in vivo experiments have not reported any significant adverse effects on major organs or systems. However, further clinical trials are necessary to fully evaluate its safety profile in humans.
The synthesis of 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide involves several steps, including the formation of the thiazolidine ring and subsequent oxidation to form the dioxothiazolidine moiety. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For example, a one-pot synthesis method using microwave-assisted reactions has been developed, significantly reducing reaction times and improving yield.
In conclusion, 4-(1,1-Dioxo-1λ6,2-thiazolidin-2-yl)piperidine-1-carboxamide (CAS No. 2300098-48-8) is a promising compound with diverse pharmacological activities. Its potential applications in treating metabolic disorders and inflammatory diseases make it an exciting area of research for pharmaceutical companies and academic institutions alike. Ongoing studies aim to further elucidate its mechanisms of action and optimize its therapeutic potential.
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